molecular formula C13H25NO3 B1319475 tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate CAS No. 172348-63-9

tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Cat. No.: B1319475
CAS No.: 172348-63-9
M. Wt: 243.34 g/mol
InChI Key: KSXPGASLEFGROT-UHFFFAOYSA-N
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Description

tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate: is a chemical compound with the molecular formula C13H25NO3 and a molecular weight of 243.35 g/mol . It is a carbamate derivative, which is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate typically involves the reaction of trans-4-hydroxymethylcyclohexylmethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).

    Reduction: Amines, alcohols.

    Substitution: Substituted carbamates with different nucleophiles.

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate involves its ability to form stable carbamate linkages with various nucleophiles. This reactivity is exploited in organic synthesis to protect amine groups and facilitate selective reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

  • tert-Butyl (trans-4-hydroxymethylcyclohexyl)carbamate
  • tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)urethane
  • tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Uniqueness: this compound is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as an intermediate in organic synthesis and as a protecting group for amines .

Properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXPGASLEFGROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593365
Record name tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172348-63-9
Record name tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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